N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
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Overview
Description
N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the class of triazine derivatives. This compound is characterized by its complex structure, which includes a triazine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. For instance, cyanuric chloride reacts with 3-chloro-4-fluoroaniline and 2-methoxyaniline under controlled conditions to form the triazine ring.
Substitution Reactions: The morpholino group is introduced through a nucleophilic substitution reaction. This involves reacting the intermediate triazine compound with morpholine in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially modifying the functional groups attached to the triazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to amine or alcohol derivatives. Substitution reactions result in the replacement of specific functional groups with new substituents.
Scientific Research Applications
Chemistry
In chemistry, N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies often focus on its interactions with enzymes, receptors, and other biomolecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N2-(3-chloro-4-fluorophenyl)-N4-(2-hydroxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- N2-(3-chloro-4-fluorophenyl)-N4-(2-ethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- N2-(3-chloro-4-fluorophenyl)-N4-(2-methylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Uniqueness
N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is unique due to the specific combination of its substituents. The presence of both chloro and fluoro groups on the phenyl ring, along with the methoxy and morpholino groups, imparts distinct chemical and biological properties. This combination can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
N2-(3-chloro-4-fluorophenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine (CAS Number: 898650-41-4) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Property | Value |
---|---|
Molecular Formula | C20H20ClFN6O2 |
Molecular Weight | 430.9 g/mol |
Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazine core through cyclization reactions and subsequent substitution reactions to introduce the morpholine moiety. The method may employ microwave-assisted techniques for efficiency and improved yields .
Anticancer Properties
Research has demonstrated that compounds within the triazine family exhibit significant antiproliferative activity against various cancer cell lines. Notably, studies have shown that this compound selectively inhibits the growth of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) .
Key Findings:
- Growth Inhibition : The compound reduced the growth of MDA-MB231 cells by over 50% at concentrations as low as 0.06 µM.
- Selectivity : It exhibited selective toxicity towards cancerous cells compared to non-cancerous cell lines .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors that play crucial roles in cellular signaling pathways. This interaction can lead to modulation of gene expression and metabolic processes .
Pathways Affected
- Signal Transduction : The compound may interfere with pathways involved in cell proliferation and survival.
- Gene Expression Modulation : It can alter the expression of genes associated with cancer progression.
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship highlights that modifications to the phenyl rings significantly affect biological activity. Compounds with electron-donating groups in specific positions (such as para or ortho) on the phenyl rings tend to exhibit enhanced antiproliferative properties .
Example SAR Data:
Compound Structure | GI50 (µM) | Comments |
---|---|---|
Compound 70 | 0.12 | Para-methoxy group |
Compound 101 | 0.06 | Ortho-chloro group |
Case Studies
Several case studies have explored the efficacy of this compound in preclinical settings:
-
Study on MDA-MB231 Cells :
- Objective : To evaluate cytotoxic effects.
- Results : Significant inhibition of cell growth was observed at low concentrations.
-
Comparative Study with Other Triazines :
- Objective : To assess relative potency.
- Findings : This compound outperformed several structurally similar triazines in terms of selectivity and potency against breast cancer cells.
Properties
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-2-N-(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN6O2/c1-29-17-5-3-2-4-16(17)24-19-25-18(23-13-6-7-15(22)14(21)12-13)26-20(27-19)28-8-10-30-11-9-28/h2-7,12H,8-11H2,1H3,(H2,23,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYHEGWRZDNHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.